alpha-Methyltryptamine

Catalog No.
S11153397
CAS No.
304-54-1
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyltryptamine

CAS Number

304-54-1

Product Name

alpha-Methyltryptamine

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N

Alpha-methyltryptamine is a tryptamine derivative having a methyl substituent at the alpha-position.
Alpha-methyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Indopan (alpha-methyltryptamine) is a stimulant and psychoactive drug which produces effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA), despite being structurally dissimilar. It was developed in the 1960's by Upjohn with the intention for use as an antidepressant. In the 1990's, indopan became regulated as a Schedule I controlled substance in the United states.

Alpha-Methyltryptamine is a synthetic compound belonging to the tryptamine family, characterized by its structural similarity to serotonin. Initially developed as an antidepressant in the 1960s, it was marketed in the Soviet Union under the name "Indopan." As a psychoactive substance, alpha-methyltryptamine exhibits properties of a psychedelic, stimulant, and entactogen. Its effects can last from 18 to 24 hours, with onset times ranging from 2 to 3 hours after administration. Common side effects include agitation, pupil dilation, and increased heart rate .

Alpha-methyltryptamine undergoes various chemical transformations in biological systems. It acts primarily as a releasing agent for serotonin, norepinephrine, and dopamine while also functioning as a weak monoamine oxidase inhibitor. The compound's metabolism involves several pathways, including oxidation and conjugation reactions such as glucuronidation and sulfation. Notably, its metabolites can be identified through high-resolution mass spectrometry techniques .

Key Reactions:

  • Oxidation: Converts alpha-methyltryptamine into various hydroxylated metabolites.
  • Sulfation: Involves the addition of sulfate groups to the molecule.
  • N-Acetylation: Leads to the formation of N-acetylated derivatives .

Alpha-methyltryptamine exhibits significant biological activity through its interaction with serotonin receptors. It primarily acts as an agonist at the 5-HT2 receptor and influences neurotransmitter reuptake mechanisms. Its dual role as a stimulant and hallucinogen is attributed to its ability to mimic serotonin's effects while also inhibiting monoamine oxidase activity. This mechanism enhances its psychoactive properties and contributes to its long duration of action .

Effects on Neurotransmission:

  • Serotonin: Increases release and inhibits reuptake.
  • Norepinephrine: Similar effects as with serotonin.
  • Dopamine: Acts as a releasing agent.

The synthesis of alpha-methyltryptamine can be achieved through multiple routes:

  • Nitroaldol Condensation:
    • Involves the reaction between indole-3-carboxaldehyde and nitroethane in the presence of ammonium acetate.
    • The resulting product is then reduced using lithium aluminum hydride or copper(II) chloride with sodium borohydride.
  • Condensation with Hydroxylamine:
    • This method starts with indole-3-acetone followed by reduction of the obtained ketoxime using lithium aluminum hydride .

Studies have shown that alpha-methyltryptamine interacts significantly with various neurotransmitter systems. Its role as a monoamine oxidase inhibitor raises concerns regarding potential interactions with other serotonergic drugs, leading to serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity.

Notable Findings:

  • Severe serotonin syndrome has been reported following ingestion of high doses.
  • Interaction with other psychoactive substances can exacerbate side effects such as agitation and tachycardia .

Alpha-methyltryptamine shares structural and functional similarities with several other compounds in the tryptamine family. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesUnique Properties
Alpha-EthyltryptamineEthyl group at alpha carbonMore potent stimulant effects
N,N-DimethyltryptamineTwo methyl groups on nitrogenStronger hallucinogenic effects
Alpha-MethylserotoninMethyl group at alpha carbonDirectly related to serotonin's structure
IndolylpropylaminopentaneLonger alkyl chainDistinct psychoactive profile

The origins of alpha-Methyltryptamine trace back to the early 20th century. Initial synthetic efforts were documented by 1929, though systematic pharmacological investigation began in the late 1950s. During this period, researchers at Upjohn explored its potential as a psychotropic agent, culminating in its brief clinical use in the Soviet Union under the brand name Indopan (or Indopane) as an antidepressant in the 1960s. The compound’s antidepressant properties were attributed to its monoaminergic activity, though its clinical adoption was short-lived due to emerging alternatives and regulatory shifts.

The 1960s also marked alpha-Methyltryptamine’s entry into recreational use, driven by its stimulant and entactogenic effects. This dual identity—medicinal and recreational—underscores its complex pharmacological profile. By the 1990s, reports of its non-medical use surged, prompting regulatory agencies to classify it as a controlled substance in multiple jurisdictions, including the United States.

Key Historical Milestones

YearEventSignificance
1929Initial synthesisFirst chemical characterization
1950sPharmacological studiesIdentification of monoaminergic effects
1960sClinical use in USSRMarketed as Indopan for depression
1990sRecreational emergenceIncreased non-medical use

Chemical Classification Within the Tryptamine Family

alpha-Methyltryptamine belongs to the substituted tryptamine family, characterized by an indole ring fused to an ethylamine sidechain. Its structural distinction lies in the alpha-methyl group (−CH3) attached to the ethylamine sidechain’s alpha carbon (Table 1). This modification differentiates it from prototypical tryptamines like N,N-dimethyltryptamine (DMT) and psilocybin, which feature substitutions on the indole nitrogen or sidechain terminal amine.

Structural Comparison of Select Tryptamines

CompoundSubstitution PatternKey Features
TryptamineUnsubstitutedBaseline structure
DMTN,N-dimethylationPsychedelic; short-acting
Psilocybin4-phosphoryloxyProdrug to psilocin
alpha-Methyltryptamineα-methylMonoamine releaser

The alpha-methyl group confers unique pharmacokinetic and pharmacodynamic properties. Unlike N-substituted tryptamines, which primarily interact with serotonin receptors, alpha-Methyltryptamine acts as a triple monoamine releasing agent, promoting the efflux of serotonin, dopamine, and norepinephrine. This mechanistic divergence is attributed to steric and electronic effects of the alpha-methyl group, which enhance substrate affinity for monoamine transporters while reducing susceptibility to enzymatic degradation.

Further structural analogs, such as alpha-Ethyltryptamine and alpha,N-Dimethyltryptamine, highlight the versatility of alpha-alkylation in modulating activity. For instance, N-methylation of alpha-Methyltryptamine yields alpha,N-Dimethyltryptamine, a compound with mixed monoamine oxidase inhibitory and receptor antagonist properties. Such modifications underscore the structure-activity relationships (SARs) critical to designing tryptamine-based therapeutics.

Synthetic Pathways and Derivatives

alpha-Methyltryptamine’s synthesis typically involves:

  • Nitroolefin formation from substituted indoles.
  • Reductive amination using lithium aluminum hydride.

Recent studies have explored halogenated derivatives, such as 5-chloro-alpha-methyltryptamine, which exhibit enhanced dopamine release selectivity compared to the parent compound. These advances highlight the potential for tailored analogs in treating neuropsychiatric disorders, though clinical applications remain speculative.

Molecular Architecture and Stereoisomerism

AMT (C~11~H~14~N~2~) features a tryptamine backbone modified by a methyl group substitution at the alpha position of the ethylamine side chain (Figure 1). The primary amine group (-NH~2~) remains unsubstituted, while the indole ring system contributes to its aromaticity [1]. The molecular weight of AMT is 174.24 g/mol, with its hydrochloride salt forming a white crystalline powder [1].

Stereoisomerism arises from the chiral alpha-carbon in the ethylamine side chain, yielding (R)- and (S)-enantiomers. A synthesis protocol developed by Nichols et al. (1988) involves reductive amination of indole-2-propanones with enantiopure α-methylbenzylamine, followed by diastereomeric separation via centrifugal chromatography and catalytic N-debenzylation [2]. Chiral high-performance liquid chromatography (HPLC) of 2-naphthoylamide derivatives confirms enantiomeric purity, with the (S)-enantiomer exhibiting higher serotonin receptor affinity in certain substituted variants [2].

Table 1: Molecular Properties of Alpha-Methyltryptamine

PropertyValue
Molecular formulaC~11~H~14~N~2~
Molecular weight174.24 g/mol
Chiral centers1 (alpha-carbon)
Salt form (common)Hydrochloride
Crystalline appearanceWhite powder

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiles

While direct ¹H NMR data for AMT remains scarce in published literature, its structural analogs provide inferential insights. The indole proton environment typically resonates between δ 6.8–7.7 ppm, while methylene protons adjacent to the amine group appear near δ 3.0–3.5 ppm [3]. The alpha-methyl group likely generates a distinct triplet or quartet pattern in the δ 1.2–1.8 ppm range due to coupling with adjacent protons.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of AMT reveals characteristic fragmentation pathways:

  • Base peak at m/z 174.1157 ([M+H]⁺, C~11~H~14~N~2~⁺)
  • Primary fragments via amine loss (m/z 158.0965, C~10~H~10~N~2~⁺) and indole ring cleavage (m/z 130.0652, C~8~H~8~N~⁺) [4].

Table 2: Key Mass Spectrometric Fragments of AMT

m/z (Observed)Proposed FragmentFormula
174.1157Molecular ion ([M+H]⁺)C~11~H~15~N~2~⁺
158.0965Loss of NH~2~C~11~H~13~N~1~⁺
130.0652Indole fragmentC~8~H~8~N~1~⁺

Metabolite profiling identifies additional ions corresponding to hydroxylated (m/z +15.9949) and acetylated (m/z +42.0105) derivatives [4].

Thermodynamic Stability and Solubility Characteristics

The hydrochloride salt form enhances AMT’s thermodynamic stability through ionic lattice formation. While quantitative solubility data remains limited, the crystalline hydrochloride salt exhibits moderate water solubility typical of amine hydrochlorides [1]. In non-polar solvents, AMT’s indole moiety and aliphatic chain contribute to lipophilicity, with logP estimates (calculated) ranging from 1.8–2.3.

Thermogravimetric analysis of analogous tryptamines suggests decomposition onset temperatures >200°C for hydrochloride salts, though AMT-specific studies are warranted. Stability under physiological conditions is influenced by susceptibility to oxidative metabolism, particularly hepatic hydroxylation and conjugation [4].

Alpha-methyltryptamine synthesis has been extensively studied through various traditional organic chemistry approaches, each offering distinct advantages and limitations. The most prominent and well-established method involves the nitroaldol condensation reaction, commonly known as the Henry reaction [1] [2] [3].

Nitroaldol Condensation Pathway

The primary synthetic route begins with the condensation of indole-3-carboxaldehyde and nitroethane under ammonium acetate catalysis [1] [2]. This reaction produces 1-(3-indolyl)-2-nitropropene-1 as an intermediate, which is subsequently reduced using lithium aluminum hydride to yield alpha-methyltryptamine [1] [2]. The reaction typically proceeds under reflux conditions for three hours, followed by crystallization from alcohol to obtain yields ranging from 60 to 71 percent [1] [2].

The mechanism involves the formation of a nitronate anion through deprotonation of nitroethane by the basic catalyst. This anion then undergoes nucleophilic addition to the carbonyl carbon of indole-3-carboxaldehyde, followed by elimination of water to form the nitroalkene intermediate [1] [2]. The subsequent reduction step employs lithium aluminum hydride in anhydrous ether, which reduces both the nitro group and the alkene functionality to produce the desired alpha-methylated tryptamine [1] [2].

Gramine Alkylation Method

An alternative traditional approach utilizes gramine as the starting material, which undergoes alkylation with nitroethane [2] [3]. The reaction is conducted by refluxing gramine in redistributed nitropropane in the presence of solid sodium hydroxide for six to eight hours until dimethylamine evolution ceases [2] [3]. Despite the simplicity of this approach, the yield for alpha-methyltryptamine production is disappointingly low, typically around 10 percent, compared to the 95 percent yield achieved for alpha-ethyltryptamine using similar conditions [2] [3].

Ketoxime Reduction Route

The ketoxime reduction pathway represents another traditional synthetic approach involving the condensation of indole-3-acetone with hydroxylamine [1]. This reaction forms the corresponding ketoxime intermediate, which is then reduced using lithium aluminum hydride to produce alpha-methyltryptamine [1]. This method offers an alternative when the aldehyde starting material is not readily available or when specific reaction conditions favor the ketone substrate.

Bromoacylation Approach

A more sophisticated traditional method involves the bromoacylation of indole followed by azide substitution and reduction [2] [4]. Alpha-bromopropionyl bromide is added dropwise to a solution of indole and pyridine in dioxane at 60 degrees Celsius over one hour [2] [4]. The resulting 3-(2-bromopropionyl)indole is then treated with sodium azide in dimethyl sulfoxide to form the azide intermediate, which undergoes reduction with lithium aluminum hydride to yield alpha-methyltryptamine with a 74 percent yield [2] [4].

Novel Methodologies in Tryptamine Functionalization

Recent advances in synthetic methodology have introduced innovative approaches to tryptamine functionalization, offering improved selectivity, efficiency, and environmental sustainability. These novel methodologies represent significant departures from traditional synthetic routes and incorporate modern catalytic systems and reaction conditions.

Photochemical Functionalization

Photochemical approaches have emerged as powerful tools for tryptamine functionalization. The photochemical alpha-carboxyalkylation of tryptophols and tryptamines through carbon-hydrogen bond functionalization under visible light irradiation represents a significant advancement [5] [6]. This methodology employs an iridium(III) photocatalyst to activate carbon-bromine bonds of alpha-bromo-alkylcarboxylic esters, generating carbon-centered radicals that couple with indole derivatives [5] [6].

The photochemical strategy demonstrates wide functional group tolerance and excellent regioselectivity, making it applicable to late-stage functionalization and preparation of indole-containing hybrids [5] [6]. The visible light-induced radical cascade reactions have been extended to direct alkynylation of tryptamines with alkynyl sulfones, affording C3-alkynyl pyrroloindolines in excellent yields [7]. This method features readily available substrates, good functional group tolerability, and scalability, with C3-alkynyl pyrroloindolines showing great potential as building blocks for complex pyrroloindoline alkaloids [7].

Continuous Flow Synthesis

Continuous flow chemistry has revolutionized tryptamine synthesis by enabling rapid and clean production of therapeutically relevant compounds [8] [9]. The continuous flow synthesis of dimethyltryptamine and related analogs using a Fischer indole reaction allows for automated execution with high control over reaction parameters including temperature, pressure, and residence time [8] [9].

Biocatalytic Approaches

Enzymatic synthesis represents a sustainable and selective approach to tryptamine production [10] [11] [12]. The enzymatic decarboxylation of L-tryptophan catalyzed by aromatic L-amino acid decarboxylase provides a direct route to tryptamine derivatives [10]. This method has been extended to produce isotopically labeled tryptamines, including deuterium and tritium-labeled variants, with high stereochemical purity [10].

Recent developments in biocatalysis have identified highly proficient tryptophan decarboxylases from gut microbes such as Ruminococcus gnavus, which can produce over 20 different tryptamines [11]. The combination of tryptophan synthase and decarboxylase enzymes in one-pot reactions enables access to complex natural product derivatives under mild, aqueous conditions [11] [12].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been applied to tryptamine production, offering reduced reaction times and energy consumption [13] [14] [15]. The microwave-assisted tryptophan decarboxylation into tryptamine utilizes carvone as a solvent and provides a straightforward approach requiring minimal specialized equipment [14]. The method involves heating tryptophan powder with carvone at 250-300 watts for 3-4 minutes until the mixture becomes transparent [14].

The microwave process has been extended to the synthesis of 1,2,4-triazole derivatives containing tryptamine skeletons, demonstrating improved efficiency compared to conventional heating methods [15]. These approaches represent significant improvements in both time and energy efficiency while maintaining high product quality [15].

Green Chemistry Approaches

Sustainable synthetic protocols have been developed using propylphosphonic anhydride (T3P) as a coupling reagent for N-acyl tryptamine synthesis [16] [17]. This methodology is characterized by operational simplicity, room temperature conditions, absence of inert atmosphere requirements, and use of limited amounts of non-halogenated solvents [16] [17].

The T3P-assisted approach has been extended to mechanochemical conditions, providing products in minutes with yields comparable to conventional methods while significantly reducing reaction times and energy consumption [16] [17]. This represents the first synthesis of N-stearoyl tryptamine under mechanochemical conditions, demonstrating the versatility of green chemistry approaches [16] [17].

Structure-Activity Relationships of α-Methylated Tryptamines

The structure-activity relationships of alpha-methylated tryptamines reveal complex interactions between chemical structure and biological activity, providing crucial insights for analog development and understanding of pharmacological properties.

Effects of Alpha-Alkylation

Alpha-alkylation of tryptamine produces profound effects on biological activity and metabolic stability. The alpha-methyl substitution makes alpha-methyltryptamine a relatively poor substrate for monoamine oxidase A, thereby prolonging its half-life and allowing it to reach the brain and enter the central nervous system [1]. This structural modification is analogous to the relationship between amphetamine and phenethylamine, where amphetamine represents alpha-methylphenethylamine [1].

Studies comparing alpha-methyltryptamine with alpha-ethyltryptamine demonstrate that alpha-alkylation improves dopamine and norepinephrine releasing activity [18]. Alpha-methyltryptamine shows 2-fold improved dopamine releasing potency and 5-fold improved norepinephrine releasing potency compared to unsubstituted tryptamine [18]. Alpha-ethyltryptamine exhibits similar releasing potency to tryptamine but becomes a partial rather than full norepinephrine releaser [18].

The stereochemical aspects of alpha-alkylation have been extensively studied, with the S-(+)-isomer of alpha-methyltryptamine being approximately four times more potent as a central nervous system stimulant than the R-(-)-isomer [2] [3] [19]. This enantioselectivity is opposite to that observed with DOM (2,5-dimethoxy-4-methylamphetamine), where the R-isomer is more potent [19].

Ring Substitution Effects

Ring substitution patterns significantly influence the pharmacological properties of alpha-methylated tryptamines. The 5-position substitutions have been most extensively studied, with 5-chloro-alpha-methyltryptamine demonstrating 4-fold enhanced potency as a 5-HT2A agonist compared to unsubstituted alpha-methyltryptamine [18]. This compound also exhibits 63-fold selectivity for dopamine release relative to norepinephrine release, representing the most selective dual dopamine/serotonin releaser identified to date [18].

5-Fluoro-alpha-methyltryptamine shows 3-fold enhanced potency as a 5-HT2A agonist compared to the unsubstituted analog [18]. However, this fluorine substitution results in only 4-fold dopamine/norepinephrine selectivity, substantially less than the chloro analog [18]. The 5-methoxy substitution produces high receptor affinity but different pharmacological profiles compared to halogen substitutions [20] [21].

Position-specific effects have been characterized for various substitution patterns. The 4-position substitutions, including 4-hydroxy and 4-methoxy derivatives, do not enhance affinity over unsubstituted compounds and reverse the enantioselectivity observed with 5-position substitutions [22]. The 6-position substitutions, such as 6-methoxytryptamine, produce the lowest potency among methoxy-substituted analogs [18].

Monoamine Oxidase Inhibition Profiles

Alpha-methylated tryptamines exhibit varying degrees of monoamine oxidase inhibition, which contributes significantly to their pharmacological profiles [23] [24]. Comprehensive studies of thirteen alpha-methyltryptamine analogs revealed MAO-A inhibition properties with IC50 values ranging from 0.049 to 166 micromolar [23] [24].

7-Methyl-alpha-methyltryptamine provides the lowest IC50 value against MAO-A, comparable to harmine and harmaline, and acts as a competitive MAO-A inhibitor [23] [24]. Four analogs also inhibit MAO-B with IC50 values between 82 and 376 micromolar [23] [24]. The MAO inhibition profiles suggest clinical relevance concerning possible serotonergic and adrenergic effects and interactions with drugs acting as monoamine reuptake inhibitors [23] [24].

N-Alkylation Effects

N-alkylation of alpha-methyltryptamines generally reduces biological activity compared to the unsubstituted alpha-methyl compound [18] [25] [26]. Alpha,N-dimethyltryptamine (N-methyl-alpha-methyltryptamine) shows reduced activity in both brain and heart tissues compared to alpha-methyltryptamine [25] [26]. Alpha,N,N-trimethyltryptamine (N,N-dimethyl-alpha-methyltryptamine) demonstrates the weakest activity among the alpha-methylated series [25] [26].

Studies of N-methylation effects on receptor binding show that N-methyltryptamine exhibits 6.8-fold reduced potency at 5-HT2A receptors compared to unsubstituted tryptamine [18]. N-ethylation produces 5.2-fold reduced potency, while alkylation of the indole nitrogen (1-position) causes 4-fold reduction in potency [18].

Comparative Pharmacological Profiles

The structure-activity relationships reveal distinct pharmacological profiles for different alpha-methylated tryptamines. Alpha-methyltryptamine and alpha-ethyltryptamine are relatively more effective in cardiac tissue than in brain tissue, suggesting tissue-specific distribution or metabolism differences [25] [26]. The compounds demonstrate alterations in 5-hydroxytryptamine metabolism typical of monoamine oxidase inhibitors with short duration of action [25] [26].

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Melting Point

98-100 °C

UNII

BIK35ACJ0Q

Related CAS

5118-26-3 (monoacetate)
66654-22-6 (mesylate)
879-36-7 (mono-hydrochloride)

Dates

Last modified: 08-08-2024

Explore Compound Types